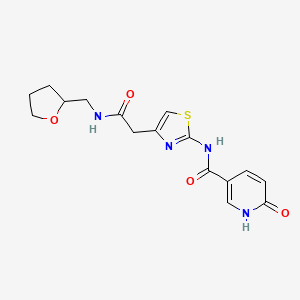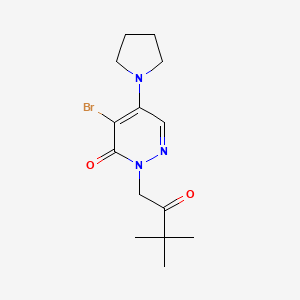![molecular formula C16H14N2S B2716522 2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]aniline CAS No. 75221-04-4](/img/structure/B2716522.png)
2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]aniline” is a complex organic molecule. It contains a thiazole ring, which is a heterocyclic compound that consists of a five-membered C3NS ring . The thiazole ring is attached to an aniline group and a methylphenyl group .
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. For instance, the synthesis of 1,2,4-triazole hybrids with amine-ester functionality involves a Cu (I) catalyzed [3+2] dipolar cycloaddition . Another approach involves the use of 3-amino-1,2,4-triazole in controlled multidirectional reactions that lead to the synthesis of a variety of heterocycles .Molecular Structure Analysis
The molecular structure of “this compound” is likely to be complex due to the presence of the thiazole and aniline groups. The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .Chemical Reactions Analysis
The chemical reactions involving “this compound” could be diverse, given the reactivity of the thiazole and aniline groups. For instance, the thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. For instance, aniline compounds are generally oily liquids that darken upon exposure to air . The compound’s solubility, melting point, boiling point, and other properties would need to be determined experimentally.科学的研究の応用
Corrosion Inhibition
One application of derivatives similar to 2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]aniline is in corrosion inhibition. For example, a study demonstrated the use of a thiophene Schiff base as an efficient corrosion inhibitor for mild steel in acidic solutions. This inhibitor's efficiency increases with concentration, suggesting its potential in protecting metals from corrosion (Daoud et al., 2014).
Antimicrobial Activities
Compounds containing the thiazole moiety have been explored for their antimicrobial activities. Research indicates that thiazoles and their fused derivatives exhibit antimicrobial properties against various bacterial and fungal strains, highlighting their potential in developing new antimicrobial agents (Wardkhan et al., 2008).
Electroluminescent Materials
Thiazole derivatives are also investigated for their use in electroluminescent materials. A novel class of emitting amorphous molecular materials with a bipolar character has been designed for organic electroluminescent devices. These materials exhibit intense fluorescence emission and serve as excellent emitting materials for multicolor light, including white, in organic electroluminescent devices (Doi et al., 2003).
Antimicrobial and Anticancer Agents
Thiazolidinone derivatives have been synthesized and evaluated for their antimicrobial activities. Such compounds have shown high anti-Mycobacterium smegmatis activity, suggesting their potential in treating infections caused by this bacterium (Yolal et al., 2012). Additionally, derivatives have been prepared with promising anticancer and HIV properties, indicating their therapeutic potential in these areas (Patel et al., 2013).
Antihypertensive Agents
Further research into thiazolidinone derivatives has explored their application as antihypertensive α-blocking agents. This highlights the potential of such compounds in developing treatments for hypertension, a major cardiovascular risk factor (Abdel-Wahab et al., 2008).
作用機序
Target of Action
A structurally similar compound, 4-{[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}-2-hydroxybenzoic acid, has been found to target hematopoietic prostaglandin d synthase . This enzyme plays a crucial role in the production of prostaglandin D2, a mediator of inflammation and an important component of the immune response .
Mode of Action
Thiazole derivatives, which include this compound, are known to interact with their targets in a variety of ways, often leading to changes in cellular function .
Biochemical Pathways
Thiazole derivatives have been found to have diverse biological activities, suggesting that they may affect multiple pathways .
Result of Action
Thiazole derivatives have been reported to exhibit a range of biological activities, including antimicrobial and antifungal activities .
Safety and Hazards
特性
IUPAC Name |
2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2S/c1-11-6-8-12(9-7-11)15-10-19-16(18-15)13-4-2-3-5-14(13)17/h2-10H,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNPVDLHHSAPXHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)C3=CC=CC=C3N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[(4-fluorophenyl)sulfonyl]-2-methyl-1,3,4-benzoxadiazepin-5(4H)-one](/img/structure/B2716440.png)
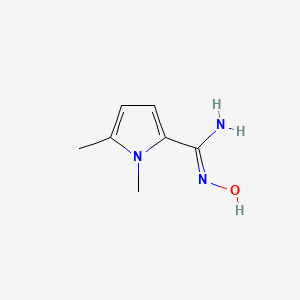
![N-cyclopentyl-2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2716443.png)
![3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]propanoic acid](/img/structure/B2716445.png)
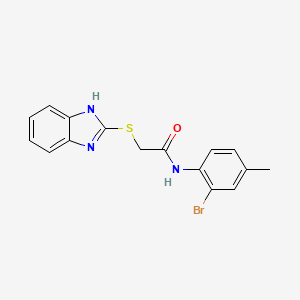
![N-[5-(tert-butyl)-1,3,4-thiadiazol-2-yl]-2-chloronicotinamide](/img/structure/B2716448.png)

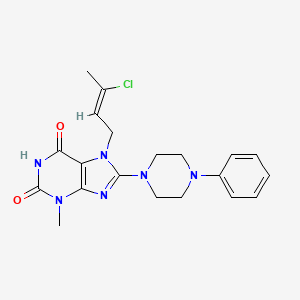
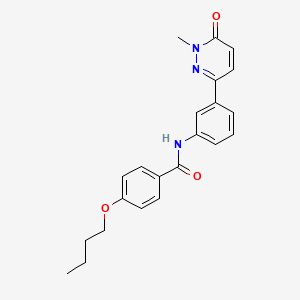
![(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2716453.png)
![3,5-dimethyl-4-[(phenylsulfonyl)methyl]-1-[(trifluoromethyl)sulfonyl]-1H-pyrazole](/img/structure/B2716455.png)
